molecular formula C14H15NSi B1400296 6-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1105710-05-1

6-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1400296
CAS No.: 1105710-05-1
M. Wt: 225.36 g/mol
InChI Key: UCOHUADOYDRLLK-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylsilyl group in this compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)isoquinoline has several scientific research applications:

Preparation Methods

The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromoisoquinoline.

    Reaction Conditions: 4-bromoisoquinoline is dissolved in a mixture of tetrahydrofuran and dimethylformamide.

    Reaction Mechanism: . This reaction forms the carbon-carbon bond between the isoquinoline and the trimethylsilylacetylene.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a scalable route for its preparation.

Chemical Reactions Analysis

6-((Trimethylsilyl)ethynyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the triple bond into a single or double bond, leading to different isoquinoline derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are various isoquinoline derivatives with potential biological activities .

Comparison with Similar Compounds

6-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the trimethylsilyl group, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-isoquinolin-6-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOHUADOYDRLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728455
Record name 6-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105710-05-1
Record name 6-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisoquinoline (2.0 g, 9.6 mmol) (commercially available from Gateway Chemical Technology, Inc.) in 45 mL of Et3N was added PdCl2(PPh3)2 (0.34 g, 0.48 mmol) and copper(I) iodide (0.27 g, 1.4 mmol). The mixture was degassed by bubbling nitrogen through the mixture for 1 minute. Ethynyltrimethylsilane (2.7 mL, 19 mmol) was added. The mixture was heated to 50° C. After 1 hour, the solvent was removed by rotary evaporation and the residue was purified by flash chromatography on silica gel (5% to 30% EtOAc/hexanes), affording 6-(2-(trimethylsilyl)ethynyl)isoquinoline (2.2 g, 100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
0.34 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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